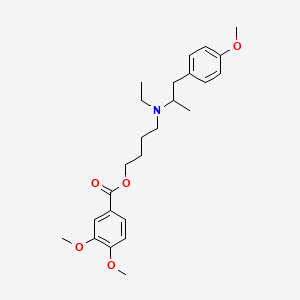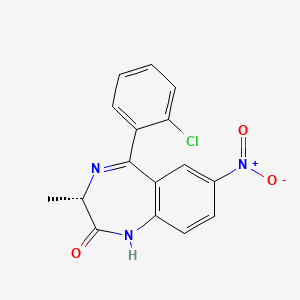
Meobentine
Overview
Description
Meobentine, also known as N-[(4-methoxyphenyl)methyl]-N’,N’'-dimethylguanidine, is a synthetic organic compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound has been studied for its potential antidysrhythmic properties and other pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meobentine typically involves the reaction of 4-methoxybenzyl chloride with N,N-dimethylguanidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the guanidine moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Meobentine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying guanidine derivatives.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Studied for its antidysrhythmic properties and potential use in treating cardiac arrhythmias.
Mechanism of Action
Meobentine exerts its effects primarily through its interaction with ion channels and receptors in the cardiovascular system. It acts as an antidysrhythmic agent by modulating the activity of sodium and potassium channels, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms . The exact molecular targets and pathways involved include the inhibition of voltage-gated sodium channels and the modulation of potassium currents .
Comparison with Similar Compounds
Meobentine is structurally similar to other guanidine derivatives such as:
Guanidine: A simple guanidine compound with basic properties.
Phenylguanidine: Contains a phenyl group attached to the guanidine moiety.
Dimethylguanidine: Similar to this compound but lacks the methoxybenzyl group.
Uniqueness
This compound’s unique structure, with a methoxybenzyl group attached to the guanidine moiety, imparts distinct pharmacological properties. This structural feature contributes to its antidysrhythmic activity and differentiates it from other guanidine derivatives .
Properties
CAS No. |
46464-11-3 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,3-dimethylguanidine |
InChI |
InChI=1S/C11H17N3O/c1-12-11(13-2)14-8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H2,12,13,14) |
InChI Key |
SPLVKBMIQSSFFN-UHFFFAOYSA-N |
SMILES |
CNC(=NC)NCC1=CC=C(C=C1)OC |
Canonical SMILES |
CNC(=NC)NCC1=CC=C(C=C1)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
46464-11-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
58503-79-0 (sulfate[2:1]) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
is(N-4-methoxybenzyl-N',N''-dimethylguanidine)sulphate meobentine meobentine sulfate meobentine sulfate (2:1) meobentine sulphate Rythmatine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















